Dgk|A-IN-6

Description

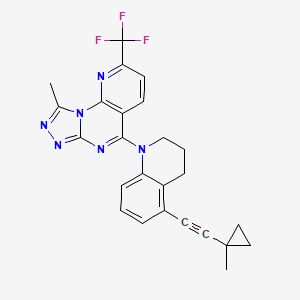

Structure

3D Structure

Properties

Molecular Formula |

C25H21F3N6 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

3-methyl-8-[5-[2-(1-methylcyclopropyl)ethynyl]-3,4-dihydro-2H-quinolin-1-yl]-12-(trifluoromethyl)-2,4,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |

InChI |

InChI=1S/C25H21F3N6/c1-15-31-32-23-30-21(18-8-9-20(25(26,27)28)29-22(18)34(15)23)33-14-4-6-17-16(5-3-7-19(17)33)10-11-24(2)12-13-24/h3,5,7-9H,4,6,12-14H2,1-2H3 |

InChI Key |

JUMNTMLRGYVNNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=CC(=N3)C(F)(F)F)C(=N2)N4CCCC5=C(C=CC=C54)C#CC6(CC6)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Dgk|a in 6

Advanced Synthetic Approaches to Dgk|A-IN-6 Analogues and Derivatives

Stereoselective Synthesis

The concept of stereoselective synthesis is crucial in the preparation of many pharmaceutical compounds to ensure the desired biological activity and minimize potential side effects associated with other stereoisomers. Search results discuss stereoselective synthesis in the context of other chemical compounds, such as fused heterocycles nih.gov, homotropanones nih.gov, and oligosaccharides nih.gov, highlighting techniques like internal redox reactions, inverse electron-demand hetero-Diels–Alder reactions nih.gov, and the use of chiral intermediates nih.gov. However, there is no information available in the search results regarding the application of stereoselective synthesis specifically to the preparation of DGKα-IN-6 or its analogues.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. nih.govcancer.govtargetmol.com These principles cover aspects such as waste prevention, atom economy, less hazardous chemical syntheses, and the use of safer solvents. targetmol.com While the importance of green chemistry in chemical synthesis is highlighted in the search results nih.govcancer.govtargetmol.com, there is no specific information detailing whether or how green chemistry principles were applied in the synthesis of DGKα-IN-6. Some general green chemistry approaches mentioned include using greener solvents like water cancer.gov, avoiding protecting groups cancer.gov, and utilizing catalysts to improve atom economy.

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing synthetic yields and purity is essential for producing sufficient quantities of a compound with the required quality for research and potential therapeutic applications. General approaches to optimization in chemical synthesis are mentioned in the search results, such as exploring different solvents and catalysts to improve yield and purity. For diglycolamide synthesis, optimization involved adjusting amine equivalents and reaction time, leading to improved yields and purity medchemexpress.com. However, specific data or strategies for optimizing the synthetic yield and purity of DGKα-IN-6 are not provided in the available search results.

Isotopic Labeling Techniques for this compound in Mechanistic Studies

Isotopic labeling is a valuable technique used to track atoms through chemical reactions or biological pathways, often employing stable isotopes like 13C, 15N, or 2H, or radioisotopes. This technique is useful for mechanistic studies, quantitative analysis, and structural determination. Examples of isotopic labeling in other contexts include uniform or selective labeling of proteins for NMR studies, and glycation isotopic labeling for quantitative analysis of glycated proteins. While the general utility of isotopic labeling in mechanistic studies is established, there is no information in the search results indicating that DGKα-IN-6 has been isotopically labeled or used in such studies.

Molecular and Cellular Mechanisms of Action of Dgk|a in 6

Fundamental Principles of Diacylglycerol (DAG) and Phosphatidic Acid (PA) Metabolism

Diacylglycerol (DAG) and phosphatidic acid (PA) are critical lipid second messengers that play pivotal roles in a multitude of cellular signaling pathways. invivochem.comnih.gov They exist in a dynamic equilibrium, regulated by the enzymatic activity of diacylglycerol kinases (DGKs) and phosphatidic acid phosphatases. researchgate.net DGKs, a family of ten isozymes in mammals, catalyze the phosphorylation of DAG to generate PA, a process that requires ATP. invivochem.comnih.gov This conversion is not merely a metabolic step but a crucial regulatory node; it simultaneously attenuates DAG-mediated signaling and initiates PA-dependent pathways. nih.gov

DAG signaling is famously associated with the activation of protein kinase C (PKC) isoforms and Ras guanyl nucleotide-releasing proteins (RasGRPs), which are central to processes like cell proliferation, differentiation, and immune responses. mdpi.com Conversely, PA functions as a signaling molecule by recruiting and activating a distinct set of effector proteins, including the serine/threonine kinase mTOR and Raf-1. nih.govmdpi.com The balance between DAG and PA levels is therefore essential for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and immunological disorders. researchgate.netmedchemexpress.com DGKα, the specific target of Dgk|A-IN-6, is a key regulator in this balance, particularly in T-cells and certain cancer cells. medchemexpress.comnih.gov

Direct Molecular Interactions of this compound with Target Proteins

The primary molecular target of this compound is the alpha isoform of diacylglycerol kinase (DGKα). invivochem.comwhiterose.ac.uk The interaction between this compound and DGKα is characterized by a high degree of potency.

Binding Affinity and Kinetics in Isolated Systems

Detailed research findings have quantified the inhibitory potency of this compound against its target enzyme. The compound is identified as a potent inhibitor of DGKα with a half-maximal inhibitory concentration (IC50) of 1.377 nM. invivochem.com This low nanomolar IC50 value indicates a very high affinity of the compound for the DGKα enzyme. This compound is referenced as compound 143 within the patent literature, specifically in patent WO2022271650. invivochem.comwhiterose.ac.uk

Currently, further specific data regarding the binding kinetics in isolated systems, such as the association rate constant (k_on) and the dissociation rate constant (k_off), are not detailed in publicly available scientific literature.

| Compound | Target | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | DGKα | IC50 | 1.377 nM | invivochem.comwhiterose.ac.uk |

Allosteric Modulation Mechanisms

The precise mechanism, whether this compound acts as an allosteric modulator by binding to a site topographically distinct from the enzyme's active site, has not been explicitly described in the available research. Allosteric modulation is a known mechanism for other enzyme inhibitors, where binding to a secondary site induces a conformational change in the enzyme that affects its catalytic activity. precisionmedicineonline.com However, specific evidence to classify this compound as an allosteric modulator is not currently available.

Enzymatic Modulation by this compound (e.g., DGKα Inhibition/Activation)

This compound functions as an inhibitor of diacylglycerol kinase alpha (DGKα). invivochem.comwhiterose.ac.uk By inhibiting DGKα, the compound blocks the conversion of DAG to PA. This action leads to an accumulation of DAG and a reduction in PA levels within the cell, thereby enhancing signaling pathways downstream of DAG and diminishing those dependent on PA. medchemexpress.com This modulation of the DAG/PA signaling balance is the fundamental basis of the compound's cellular effects, particularly its potential to enhance T-cell activation.

Biological Targets and Signaling Pathways Modulated by Dgk|a in 6

Identification of Primary and Secondary Protein Targets of Dgk|A-IN-6

The primary target of a selective inhibitor like this compound is Diacylglycerol Kinase alpha (DGKα). nih.govnih.gov DGKα is one of ten isoforms of the DGK enzyme family, which are pivotal in regulating lipid signaling. nih.govmdpi.com The development of highly selective inhibitors is challenging because DGKα, like over 500 other mammalian kinases, uses ATP as a common substrate, creating a risk of off-target activity. nih.gov Therefore, identifying both the intended primary target and any unintended secondary targets is crucial for understanding the compound's full biological profile.

Target deconvolution is a critical process in drug discovery to identify the molecular targets of a compound identified through phenotypic screening. nih.goveuropeanreview.org Chemical proteomics provides a powerful set of tools for this purpose, enabling an unbiased and comprehensive identification of protein targets that bind to small molecules like this compound. nih.govresearchgate.net

These methods can be broadly categorized into two groups: biochemical enrichment and proteomics screening. nih.goveuropeanreview.org

Affinity-Based Proteomics: This approach typically involves immobilizing a derivative of the inhibitor onto a solid support (like beads) to "pull down" interacting proteins from cell lysates. researchgate.netresearchgate.net The captured proteins are then identified using mass spectrometry. This method is effective for identifying direct binding partners. researchgate.net

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of enzymes in a mechanism-dependent manner. This can help to profile the activity of entire enzyme families and identify targets of an inhibitor through competitive displacement of the probe.

Probe-Free Methods: To avoid the potential issues of modifying the compound, several probe-free methods have been developed. These techniques identify targets by observing how the compound affects the physical or chemical properties of proteins.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. researchgate.netnews-medical.net Cells or lysates are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry to identify stabilized (i.e., target) proteins.

Drug Affinity Responsive Target Stability (DARTS): This technique exploits the fact that ligand binding can protect a target protein from proteolysis. europeanreview.org After treatment with the compound, cell lysates are subjected to limited digestion by a protease, and the protected proteins are identified.

Stability of Proteins from Rates of Oxidation (SPROX): SPROX measures changes in protein stability by monitoring the unfolding of proteins in the presence of a chemical denaturant. europeanreview.org Ligand binding alters the unfolding curve, which can be detected by mass spectrometry.

Quantitative chemical proteomics can be used to deconstruct existing DGKα inhibitors to identify the structural regions responsible for both on-target selectivity and off-target activity. nih.gov Such approaches are invaluable for developing inhibitors with enhanced selectivity against the human proteome. nih.gov

Once potential targets are identified through proteomic screens, biochemical assays are essential to validate the interaction and quantify the compound's potency and selectivity. news-medical.netdomainex.co.uk For a kinase inhibitor like this compound, these assays measure the direct effect of the compound on the enzymatic activity of the target protein.

Enzymatic Activity Assays: The primary method for validating a DGKα inhibitor is to measure its effect on the kinase's enzymatic activity. This is typically done by incubating the purified DGKα enzyme with its substrates, DAG and ATP, in the presence of varying concentrations of the inhibitor. nih.gov The production of PA can be measured, often using radiolabeled ATP or specific antibodies, to determine the inhibitor's potency (e.g., IC50 value). nih.gov Similar assays are performed for other DGK isoforms (e.g., DGKζ, DGKθ) to confirm selectivity. nih.gov For example, some inhibitors show high specificity for DGKα with minimal effect on other isoforms. nih.gov

Kinase Selectivity Profiling: To assess off-target effects, the inhibitor is screened against a broad panel of other kinases. domainex.co.uk This is a critical step, as many kinase inhibitors have activity against multiple targets due to the conserved nature of the ATP-binding pocket. nih.gov These large-scale panels provide a selectivity score and help predict potential side effects.

Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to directly measure the binding affinity (Kd) between the compound and the purified target protein, confirming a direct interaction.

TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the Adapta® Universal Kinase Assay, are suitable for all kinases, including lipid kinases. thermofisher.com They are based on the detection of ADP, the byproduct of the kinase reaction, and are widely used in high-throughput screening and inhibitor profiling. thermofisher.com

The table below summarizes common methods for target identification and validation.

| Method Type | Specific Technique | Purpose | Key Information Provided |

| Proteomics | Affinity Chromatography | Target Pull-down | Identification of direct binding partners |

| CETSA (Cellular Thermal Shift Assay) | Target Engagement | Confirmation of in-cell target binding and stability | |

| DARTS (Drug Affinity Responsive Target Stability) | Target Engagement | Identification of targets based on protease protection | |

| Biochemical | Enzymatic Kinase Assay | Target Validation & Potency | IC50 value, enzyme inhibition kinetics |

| Kinase Selectivity Panel | Selectivity Profiling | Activity against a broad range of kinases | |

| TR-FRET Assays | Potency & High-Throughput Screening | ADP formation, IC50 | |

| Biophysical | Isothermal Titration Calorimetry (ITC) | Binding Validation | Binding affinity (Kd), thermodynamics of interaction |

Modulation of Cellular Processes by this compound through Lipid Signaling

By inhibiting DGKα, this compound directly modulates the balance between the second messengers DAG and PA. uniupo.itduke.edu This shift in lipid signaling has profound effects on numerous cellular processes that are critical in cancer biology. nih.govmdpi.com DGKα is often highly expressed in refractory cancers like melanoma, hepatocellular carcinoma, and glioblastoma, where it contributes to disease progression. nih.govmdpi.comnih.gov The therapeutic strategy behind DGKα inhibition is to reverse these pro-cancerous effects. nih.govmdpi.com

Inhibition of DGKα has been shown to suppress cancer cell proliferation. researchgate.net DGKα promotes cell growth in several cancer types by activating key pro-proliferative signaling pathways. mdpi.comresearchgate.net

Raf-MEK-ERK Pathway: In hepatocellular carcinoma, DGKα acts as an enhancer of proliferative activity through the Raf-MEK-ERK (MAPK) pathway. mdpi.comnih.gov The PA produced by DGKα is believed to play a role in activating Raf. nih.govmdpi.com By inhibiting DGKα, the production of this PA is reduced, leading to the suppression of this pathway and a reduction in cell proliferation. mdpi.comresearchgate.net

mTOR Pathway: DGKα and its product PA have been linked to the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. aacrjournals.orgnih.gov Attenuation of DGKα activity leads to a significant decrease in both total and phosphorylated mTOR. aacrjournals.org

Retinoblastoma Protein (pRb): In some cancer cells, DGKα is abundant in the nucleus and promotes cell proliferation by controlling the phosphorylation of the retinoblastoma protein (pRb) and progression through the G1/S checkpoint. nih.gov DGKα inhibitors can significantly reduce the proliferation of these cells. nih.gov

Studies using DGKα inhibitors or siRNA-mediated knockdown have consistently demonstrated a reduction in the proliferation of various cancer cell lines, including glioblastoma and melanoma. aacrjournals.orgresearchgate.net

A key mechanism by which DGKα inhibitors exert their anti-cancer effects is through the induction of apoptosis (programmed cell death). nih.govaacrjournals.org DGKα typically functions as an anti-apoptotic factor in cancer cells, and its inhibition reverses this effect. mdpi.comresearchgate.net

Caspase Activation: Treatment of cancer cells, including melanoma, glioblastoma, and hepatocellular carcinoma, with selective DGKα inhibitors leads to the induction of apoptosis, as evidenced by increased caspase 3/7 activity and DNA fragmentation. nih.govaacrjournals.org Silencing DGKα expression also results in an increase in cleaved PARP, another hallmark of apoptosis. aacrjournals.org

NF-κB Pathway: In melanoma cells, DGKα promotes cell survival by activating the nuclear factor-κB (NF-κB) pathway through atypical protein kinase C (PKC) ζ. mdpi.comnih.gov Inhibition of DGKα would disrupt this pro-survival signal.

mTOR and HIF-1α Regulation: In glioblastoma and melanoma cells, DGKα attenuates apoptosis by enhancing pathways involving mTOR and hypoxia-inducible factor-1α (HIF-1α), both of which are key targets of DGKα inhibition. mdpi.comaacrjournals.org The cytotoxicity observed with DGKα knockdown can be rescued by the addition of exogenous PA, confirming that the effect is a specific consequence of attenuated DGKα activity. aacrjournals.orgnih.gov

The sensitivity of cancer cells to DGKα inhibitors has been positively correlated with the expression levels of DGKα, suggesting a dependency of these cells on the enzyme for survival. nih.gov

DGKα has been implicated in promoting the migration and invasion of cancer cells, which are key processes in metastasis. nih.govnih.gov Therefore, inhibiting DGKα is a strategy to potentially reduce the metastatic potential of tumors. nih.gov DGKα is thought to regulate cytoskeletal reorganization and the formation of invasive protrusions. researchgate.netresearchgate.net The enzyme may localize to membranes at the tips of these protrusions, where its activity in producing specific molecular species of PA could be crucial for the invasive process. researchgate.net By inhibiting DGKα, these signaling events are disrupted, leading to a decrease in the migratory and invasive capabilities of cancer cells. nih.gov

The table below summarizes the cellular processes modulated by the inhibition of DGKα.

| Cellular Process | Effect of DGKα Inhibition | Key Signaling Pathways Involved | Cancer Types Studied |

| Cell Proliferation | Suppression | Raf-MEK-ERK, mTOR | Hepatocellular Carcinoma, Glioblastoma, Melanoma, Leukemia nih.govmdpi.comresearchgate.netaacrjournals.org |

| Apoptosis | Induction | Caspase activation, NF-κB, mTOR, HIF-1α | Melanoma, Glioblastoma, Pancreatic Cancer, Hepatocellular Carcinoma nih.govmdpi.comaacrjournals.org |

| Cell Migration & Invasion | Reduction | Cytoskeletal Reorganization | Glioblastoma, Hepatocellular Carcinoma nih.govnih.govuni.lu |

Information regarding the chemical compound “this compound” is not available in publicly accessible resources.

Extensive searches for the chemical compound “this compound” have yielded no specific information regarding its biological targets, signaling pathways, or its effects on transcriptional and post-transcriptional regulation.

The requested article, focusing on the below-outlined aspects of this compound, cannot be generated based on currently available scientific literature and public databases.

Requested Article Outline:

Transcriptional and Post-Transcriptional Regulation by this compound:

MicroRNA Regulation and Its Implications:Insights into how this compound may affect microRNA expression and the functional consequences of these changes.

Without any primary or secondary research data on "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The compound may be a novel or proprietary substance not yet described in publicly accessible scientific literature. It is also possible that "this compound" is an internal designation for a compound not yet disclosed to the public.

Therefore, the generation of an article with detailed research findings, data tables, and a professional, authoritative tone on "this compound" is not feasible at this time. Further information or access to specific internal or pre-publication data would be required to fulfill this request.

Structure Activity Relationship Sar Studies of Dgk|a in 6 Analogues

Design Principles for Dgk|A-IN-6 Analogues

The design of analogues for a lead compound like this compound is guided by the principles of medicinal chemistry, aiming to elucidate the structural features essential for activity and identify modifications that enhance desired properties. This involves strategic alterations to the molecular scaffold and the introduction or modification of substituents.

Scaffold Modification Strategies

Scaffold modification involves altering the core structure of this compound while attempting to retain key interactions with the DGKα enzyme. This can include isosteric replacements, ring expansions or contractions, or the exploration of entirely different core structures that mimic the spatial arrangement of the essential pharmacophore features. For kinase inhibitors, which include DGKα, common strategies involve modifying the core scaffold that interacts with the ATP binding site or other regulatory regions of the enzyme jst.go.jprsc.orgbiorxiv.org. The goal is to identify scaffolds that provide a better fit, improved binding affinity, or enhanced selectivity over other related kinases or targets frontiersin.orgnih.govnih.govacs.org. Patent literature, such as that mentioning DGK targeting compounds, often describes various structural classes and modifications being explored [Search Result 24 from first round].

Substituent Effects on Biological Activity

Studies on kinase inhibitors have shown that the nature and position of substituents can dramatically affect binding affinity to the active site, interactions with specific amino acid residues (e.g., through hydrogen bonds or hydrophobic interactions), and selectivity against off-target kinases nih.govacs.orgresearchgate.netmdpi.com. Electron-donating or withdrawing groups, the size and shape of alkyl or aryl substituents, and the presence of polar or ionizable groups can all be explored to fine-tune the compound's activity and physicochemical properties nih.govacs.orgresearchgate.netresearchgate.net. For DGKα inhibitors, understanding these substituent effects is vital for optimizing potency and potentially improving isoform selectivity within the DGK family nih.govtandfonline.comresearchgate.nettandfonline.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR studies a step further by developing mathematical models that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity nih.govresearchgate.netmdpi.com. These models can then be used to predict the activity of new, untested compounds and to gain deeper insights into the structural requirements for optimal activity nih.govresearchgate.netmdpi.com.

Predictive Models for Potency and Selectivity

QSAR models for DGKα inhibitors, or kinase inhibitors in general, aim to build a relationship between molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties, topological indices) and a measure of biological activity, such as IC50 or pIC50 (the negative logarithm of the IC50) acs.orgmdpi.com. Various statistical methods, including linear regression, partial least squares, and machine learning techniques like neural networks, can be employed to build these models nih.govresearchgate.netmdpi.com.

A well-validated QSAR model can predict the potency of novel this compound analogues before they are synthesized and tested experimentally, thus guiding the design process and prioritizing compounds with a higher likelihood of success nih.govresearchgate.net. Furthermore, QSAR models can be developed to predict selectivity against other DGK isoforms or off-target proteins by comparing the structural features that contribute to activity against different targets nih.govnih.gov.

Ligand Efficiency Metrics

Ligand efficiency metrics are valuable tools used in conjunction with SAR and QSAR studies to assess the quality of binding of a ligand to its target, taking into account the size of the molecule wikipedia.orgrgdscience.comacs.orggardp.org. These metrics help in identifying compounds that achieve high potency with minimal molecular size, which is often desirable for improving pharmacokinetic properties like permeability and bioavailability wikipedia.orgrgdscience.comacs.org.

Common ligand efficiency metrics include Ligand Efficiency (LE), Binding Efficiency Index (BEI), and Surface-Binding Efficiency Index (SEI) wikipedia.orgrgdscience.com. LE is typically calculated as the binding energy per heavy (non-hydrogen) atom wikipedia.orggardp.org. BEI relates potency to molecular weight, while SEI relates it to polar surface area wikipedia.orgrgdscience.com. By analyzing these metrics across a series of this compound analogues, researchers can make informed decisions about which compounds are the most efficient binders and thus the most promising candidates for further optimization wikipedia.orgacs.orgfrontiersin.org. Optimizing ligand efficiency is particularly important in the hit-to-lead and lead optimization phases of drug discovery wikipedia.orggardp.org.

Identification of Key Pharmacophore Features for this compound Activity

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response frontiersin.orgwjgnet.com. Identifying the key pharmacophore features for this compound activity provides a three-dimensional map of the crucial interactions required for potent binding to DGKα.

Pharmacophore models can be derived from the structures of active ligands (ligand-based) or from the structure of the target protein and its complex with a ligand (structure-based) wjgnet.comsciencebiology.org. For DGKα inhibitors, this involves identifying features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and potentially ionizable groups that are critical for binding within the enzyme's active site or other relevant binding pockets wjgnet.comsciencebiology.orgmdpi.commdpi.comfrontiersin.org.

Article Focusing on the Chemical Compound this compound

This article focuses on the chemical compound known by the identifier this compound, specifically addressing aspects related to its Structure-Activity Relationship (SAR) studies, with a focus on conformational analysis and bioactive conformation determination, based on available information from scientific literature.

This compound is recognized as an inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in various cellular processes. ontosight.ai It is also identified by synonyms such as Casein kinase 1delta-IN6, EX-A7909, CHEMBL3235538, and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide. ontosight.ainih.gov The compound's chemical structure is characterized by its benzothiazole (B30560) and acetamide (B32628) moieties. ontosight.ai Its unique identifier in the PubChem database is CID 77106258. nih.gov

While the compound's role as a CK1 inhibitor and its basic chemical identity are established in the literature, detailed, publicly available research findings specifically addressing the conformational analysis of this compound or its analogues and the determination of its bioactive conformation when interacting with CK1 isoforms were not extensively found within the scope of the conducted searches.

Structure-Activity Relationship (SAR) studies generally aim to understand how modifications to a compound's chemical structure influence its biological activity. nih.govacs.org A critical aspect of SAR involves understanding the molecule's three-dimensional structure and flexibility, including its preferred conformations in solution and how it adopts a specific "bioactive conformation" upon binding to its biological target. Conformational analysis employs various techniques, such as computational methods and spectroscopic analyses (like NMR or X-ray crystallography for solid state), to explore the range of possible shapes a molecule can adopt. tandfonline.comresearchgate.netresearchgate.netmdpi.comcdnsciencepub.comoup.comresearchgate.netiucr.org Determining the bioactive conformation often involves techniques like co-crystallography or advanced computational modeling to visualize the molecule bound to its target protein. ascentagepharma.comresearchgate.netmdpi.com

Preclinical Pharmacodynamics of Dgk|a in 6 in in Vitro Models

Cellular Assays for Dgk|A-IN-6 Activity and Specificity

Information regarding the in vitro activity and specificity of this compound is not available. Characterization of novel DGK inhibitors typically involves a suite of cellular assays to determine their potency and mechanism of action.

Enzyme Activity Assays (e.g., DGKα enzymatic assays)

No data has been published detailing the enzymatic activity of this compound against DGKα or other DGK isoforms. Enzymatic assays are fundamental for determining the direct inhibitory potential of a compound on its target enzyme, usually reported as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Phenotypic Assays (e.g., proliferation, apoptosis, migration)

There is no publicly available information on the effects of this compound in cell-based phenotypic assays. Such assays are critical for understanding a compound's functional consequences in a cellular context. These studies typically assess the impact on cancer cell proliferation, the induction of programmed cell death (apoptosis), and the inhibition of cell migration, which is a key process in metastasis.

Target Engagement Assays (e.g., PROTACs, SPR, ITC)

Details on whether this compound engages its target in a cellular environment have not been disclosed. Target engagement assays, using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are employed to confirm the physical interaction between a compound and its protein target and to quantify the binding affinity and kinetics.

Selectivity Profiling of this compound Across DGK Isoforms and Other Kinases

The selectivity profile of this compound remains unknown. Selectivity is a crucial parameter for a therapeutic candidate, and it is typically assessed by screening the compound against a panel of related enzymes, such as the different DGK isoforms, and a broader panel of other kinases to identify potential off-target effects.

Mechanistic Studies in Specific Cell Lines (e.g., Cancer Cells, Immune Cells)

No mechanistic studies for this compound in specific cancer or immune cell lines have been reported. These studies are essential to elucidate the molecular pathways through which the compound exerts its effects. For DGK inhibitors, this often involves analyzing the modulation of signaling pathways downstream of the T-cell receptor in immune cells or pathways regulating growth and survival in cancer cells.

Synergistic and Additive Effects of this compound with Other Mechanistic Modulators

There is no information available regarding the potential for this compound to act synergistically or additively with other therapeutic agents. Combination studies are a key part of preclinical development, especially for cancer therapies, where combining a targeted agent with immunotherapy (like anti-PD-1 antibodies) or other chemotherapies can lead to enhanced efficacy.

Preclinical Pharmacodynamics of Dgk|a in 6 in in Vivo Animal Models Mechanistic Focus

Efficacy Mechanisms of Dgk|A-IN-6 in Disease-Relevant Animal Models (e.g., Tumor Models, Immunological Models)

Information unavailable.

Modulation of Cellular Processes (e.g., tumor growth, immune cell function)

Information unavailable.

Biomarker Identification and Validation for Mechanistic Efficacy

Information unavailable.

Target Engagement and Pathway Modulation in In Vivo Systems

Information unavailable.

Pharmacodynamic Biomarker Analysis

Information unavailable.

Imaging Modalities for Mechanistic Insights (e.g., molecular imaging)

Information unavailable.

Computational and Biophysical Characterization of Dgk|a in 6

Molecular Modeling and Docking Studies of Dgk|A-IN-6 with DGK Isoforms

In the absence of experimental co-crystal structures for many DGK isoforms, including DGKα, computational methods such as molecular modeling and docking are indispensable tools for guiding drug design. acs.orgacs.org These approaches leverage predicted protein structures, often generated by advanced algorithms like AlphaFold, to simulate how a ligand might bind to its target. acs.orgacs.orgrsc.org

Molecular docking simulations are employed to predict the specific interactions between an inhibitor and the amino acid residues within the binding pocket of a DGK isoform. nih.govresearchgate.net For DGKα inhibitors, these studies identify key non-covalent interactions that stabilize the ligand-protein complex. Analysis of a representative DGKα inhibitor revealed several critical interactions within the ATP-binding site. acs.org

A primary hydrogen bond is often formed between the inhibitor and the side chain of a specific residue, such as Asn382. acs.orgacs.org Additionally, π-stacking and cation-π interactions with aromatic and charged residues like Trp440, Lys384, and His538 are crucial for anchoring the inhibitor within the active site. acs.orgacs.org These interactions collectively determine the inhibitor's affinity and potency. researchgate.net

| Interaction Type | Key DGKα Residue | Role in Binding |

|---|---|---|

| Hydrogen Bond | Asn382 | Critical anchor point for the inhibitor scaffold. acs.orgacs.org |

| Cation-π Interaction | Lys384 | Stabilizes the inhibitor's core structure. acs.orgacs.org |

| π-π Stacking | Trp440 | Contributes to binding affinity through aromatic ring interactions. acs.orgacs.org |

| π-π Stacking | His538 | Provides additional stabilization for inhibitor substructures. acs.org |

The prediction of a ligand's binding mode is a primary outcome of molecular docking studies. nih.gov For DGKα, since no experimental inhibitor complex structure is available, predicted models from tools like AlphaFold serve as the structural templates. acs.orgacs.org The predicted binding pose of an inhibitor like this compound is often compared with the modeled binding pose of the natural substrate, adenosine (B11128) diphosphate (B83284) (ADP), to understand the mechanism of competitive inhibition. acs.org Superimposing the inhibitor's predicted pose onto the ADP binding mode reveals how the inhibitor occupies the ATP pocket, thereby preventing the natural substrate from binding and inhibiting the kinase's catalytic function. acs.org

Molecular Dynamics Simulations to Elucidate this compound Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational techniques used to assess the stability of a predicted protein-ligand complex over time. researchgate.netmdpi.comyoutube.com By simulating the movements of atoms in the complex, MD can validate the interactions predicted by docking and provide insights into the dynamic behavior of the system. nih.govmdpi.com

An MD simulation typically runs for a duration of nanoseconds, tracking key metrics to evaluate stability. nih.govresearchgate.net The Root Mean Square Deviation (RMSD) of the protein and ligand is calculated to determine if the complex reaches a stable equilibrium state. researchgate.netmdpi.com The Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. researchgate.net These simulations confirm the stability of key hydrogen bonds and hydrophobic contacts, providing a more dynamic and realistic picture of the binding event than static docking models alone. researchgate.netyoutube.com

| MD Simulation Parameter | Description | Purpose in this compound Characterization |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. researchgate.net | To assess the overall structural stability of the this compound-DGKα complex and determine if it reaches equilibrium. nih.govmdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. researchgate.net | To identify regions of DGKα that gain or lose flexibility upon this compound binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. | To confirm the persistence of key hydrogen bonds predicted by docking studies. researchgate.net |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule like this compound. crimsonpublishers.commdpi.com These methods provide a detailed understanding of the electron distribution, which governs the molecule's reactivity and ability to form non-covalent interactions. crimsonpublishers.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). crimsonpublishers.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. crimsonpublishers.com Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. crimsonpublishers.com This map helps predict which parts of the inhibitor are likely to act as hydrogen bond acceptors or donors, complementing the insights from molecular docking. crimsonpublishers.commdpi.com

Biophysical Techniques for Studying this compound Interactions

Biophysical techniques provide direct experimental validation of the interactions predicted by computational models. nih.govresearchgate.net These methods measure the physical properties of binding events, such as affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) : SPR is used to measure the kinetics of a binding interaction in real-time. drugtargetreview.com It determines the association rate (k_on) and dissociation rate (k_off) of the inhibitor, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. drugtargetreview.com

Isothermal Titration Calorimetry (ITC) : ITC is considered the gold standard for measuring the thermodynamics of binding. news-medical.net It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile that includes the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. news-medical.netvernalis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to identify the binding site of an inhibitor on the target protein. nih.govdrugtargetreview.com By monitoring chemical shift perturbations in the protein's spectrum upon addition of the ligand, the specific amino acid residues involved in the interaction can be mapped. vernalis.com

X-ray Crystallography : While challenging for proteins without existing structures, X-ray crystallography provides the highest-resolution structural data of a protein-ligand complex. drugtargetreview.com A successful co-crystal structure would definitively confirm the binding mode and interactions of this compound with a DGK isoform, validating and refining the predictions from computational models. vernalis.com

Analytical and Bioanalytical Methodologies for Dgk|a in 6 Research

Chromatographic Methods for Dgk|A-IN-6 Quantification in Research Matrices (e.g., HPLC-UV/FL, GC/MS, LC-MS/MS)

Chromatographic techniques are fundamental for separating this compound from complex research matrices and subsequently quantifying its concentration. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose.

HPLC is a widely used technique for separating, identifying, and quantifying compounds in various mixtures. wikipedia.orgchemyx.com It differentiates compounds based on their physicochemical properties through interactions with a stationary phase and a mobile phase. chemyx.com Detection in HPLC can be achieved using detectors such as UV/Visible (UV/Vis) or fluorescence (FL) detectors, depending on the chromophoric or fluorescent properties of this compound. bitesizebio.com

GC/MS is a powerful analytical system that couples the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. bitesizebio.comresearchgate.net GC is typically used for volatile or semi-volatile compounds. wikipedia.org The mass spectrometer provides mass analysis for each separated component, offering additional information for compound identification. bitesizebio.com

LC-MS/MS, also known as tandem mass spectrometry, combines the physical separation of liquid chromatography (or HPLC) with the advanced mass analysis capabilities of mass spectrometry. chemyx.comwikipedia.orgphysicsandmathstutor.com This coupled technique is particularly useful for analyzing a wide range of compounds, including those that are polar, ionic, or thermally labile, which may not be suitable for GC-MS. chemyx.comwikipedia.org LC-MS/MS offers high sensitivity, specificity, and provides structural information through fragmentation patterns. researchgate.netnih.gov It is often regarded as a leading analytical technique in pharmaceutical and biological laboratories. wikipedia.org

Thin-layer chromatography (TLC) has also been utilized in DGK research, specifically for separating radiolabeled lipids like phosphatidic acid (PA) generated in enzyme activity assays. nih.govresearchgate.net

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical to ensure that the data generated is accurate, precise, and reliable for its intended research purpose. emerypharma.comelementlabsolutions.com Method development involves selecting and optimizing analytical methods to measure a specific attribute of a compound, such as its concentration. emerypharma.com This systematic approach aims for methods that are sensitive, specific, and robust. emerypharma.com

Method validation is the process of demonstrating that an analytical method is suitable for its intended use and consistently produces reliable results over time. emerypharma.comelementlabsolutions.com Key performance characteristics evaluated during method validation typically include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be present in the sample matrix. elementlabsolutions.com

Accuracy: The closeness of agreement between the measured value and the true value. elementlabsolutions.com

Precision: The closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. elementlabsolutions.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a defined range. elementlabsolutions.comzenodo.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated acceptable precision, accuracy, and linearity. elementlabsolutions.comzenodo.org

Limit of Detection (LOD): The lowest amount of analyte that can be detected, though not necessarily quantified precisely. elementlabsolutions.comzenodo.org

Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably quantified with acceptable accuracy and precision. elementlabsolutions.comzenodo.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com

Method validation is often guided by international guidelines, such as those from the International Conference on Harmonisation (ICH). zenodo.org

Quantification in Cell Lysates and Animal Tissues

Quantifying this compound in biological matrices like cell lysates and animal tissues is essential for understanding its distribution, metabolism, and pharmacokinetics in research studies. Sample preparation is a critical initial step, which may involve cell lysis or tissue homogenization to release the compound. oncotarget.com Following sample preparation, chromatographic methods coupled with sensitive detectors, particularly MS-based techniques like LC-MS/MS, are frequently used for quantification due to their specificity and sensitivity in complex biological matrices. researchgate.netwikipedia.org These methods allow for the detection and measurement of compounds in biological tissues and fluids. cdc.gov

Spectroscopic Techniques for this compound Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are invaluable for the structural characterization and confirmation of this compound. These methods provide detailed information about the molecular structure, functional groups, and bonding within the compound. openaccessjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. openaccessjournals.com It provides information about the connectivity of atoms and the chemical environment of nuclei, commonly hydrogen (¹H NMR) and carbon (¹³C NMR). uvic.cauci.edu Advanced NMR techniques, including 2D NMR, can provide further insights into complex structures. uci.eduacs.org

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption, reflection, or transmission of infrared radiation. cdc.govopenaccessjournals.com Each functional group has a characteristic absorption pattern, serving as a molecular fingerprint. openaccessjournals.com

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions derived from the compound, providing information about its molecular weight and elemental composition. chemyx.comuvic.ca When coupled with chromatography (GC-MS or LC-MS/MS), MS can also provide fragmentation data that aids in structural identification and confirmation. bitesizebio.comwikipedia.org MS is a highly sensitive and selective detection method. wikipedia.orgnih.gov

These spectroscopic techniques are often used in combination to obtain a comprehensive understanding of the chemical structure of this compound. uci.eduacs.org

Advanced Imaging Techniques for Subcellular Localization of this compound

Determining the subcellular localization of this compound can provide crucial insights into its mechanism of action and cellular targets. Advanced imaging techniques, particularly fluorescence microscopy, are employed for this purpose.

Fluorescence microscopy, often utilizing fluorescent tags such as Green Fluorescent Protein (GFP), allows for the visualization of the compound or its target protein within living or fixed cells. nih.gov By creating fusion proteins (e.g., GFP-tagged DGKα), researchers can track the protein's movement and distribution within different cellular compartments. nih.govnih.gov

Automated fluorescence microscopy and advanced image analysis techniques, including machine learning and deep learning, are increasingly used to analyze large datasets of microscopic images and identify protein localization patterns. elifesciences.orgfrontiersin.orgmdpi.com These computational approaches can help to systematically characterize subcellular localization and identify changes in response to various stimuli. elifesciences.org

While the search results discuss the localization of DGK enzymes, similar fluorescence-based imaging techniques could be applied to study the subcellular distribution of this compound itself, potentially by using a fluorescently labeled version of the compound or by examining its co-localization with known cellular markers.

Radiometric Assays for DGK Enzyme Activity

Radiometric assays are a traditional and widely used method for measuring the enzymatic activity of Diacylglycerol Kinases (DGKs), the target enzymes of compounds like this compound. These assays typically quantify the incorporation of a radioactive phosphate (B84403) group from [³²P]-ATP into diacylglycerol (DAG) to produce [³²P]-phosphatidic acid (PA). nih.govtandfonline.com

A common approach involves using a micelle-based assay format, where lipid substrates are solubilized using detergents. nih.gov The reaction is carried out in the presence of the DGK enzyme, DAG substrate, and radioactive ATP. The product, [³²P]-PA, is then typically separated from the reactants and other lipids using chromatographic methods, such as thin-layer chromatography (TLC). nih.gov The amount of radioactivity incorporated into PA is then measured, often by phosphorimaging, to determine the enzyme activity. nih.gov

While sensitive, radiometric assays have drawbacks, including the expense and potential health and environmental impacts associated with handling radioactive materials. nih.gov Newer alternative assays, such as those utilizing fluorescently labeled substrates like NBD-DAG, are being developed to quantify DGK activity without the need for radioactivity. nih.gov These fluorescent assays can also be sensitive and provide a reproducible alternative. nih.gov

Studies investigating DGK inhibitors, which would include compounds like this compound, often utilize these enzyme activity assays to determine the compound's potency and efficacy in inhibiting DGK activity. nih.govoncotarget.comtandfonline.com The assays measure the initial velocities of the reaction in the presence of varying concentrations of the inhibitor. tandfonline.com

Biotransformation and Metabolic Pathways of Dgk|a in 6 Preclinical Focus

In Vitro Metabolic Stability Studies of Dgk|A-IN-6 in Preclinical Systems

In vitro metabolic stability studies are crucial in early drug discovery to predict the in vivo half-life and clearance of a new chemical entity. These assays assess the extent of metabolism of a compound when exposed to various biological matrices.

Hepatic Microsomal and Hepatocyte Stability

No specific data from hepatic microsomal or hepatocyte stability studies for this compound has been publicly reported.

Typically, such studies would involve incubating this compound with liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat, dog, monkey) and humans. The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance (CLint).

Table 1: Representative Data Table for Hepatic Metabolic Stability (Hypothetical)

| System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) | Half-life (t½) (min) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

Plasma and Blood Stability

There is no publicly available information on the stability of this compound in plasma or whole blood.

These studies are conducted to evaluate the non-enzymatic degradation or metabolism by enzymes present in the blood. The compound would be incubated in plasma and whole blood from various species, and its concentration would be monitored over time.

Identification and Characterization of this compound Metabolites (Preclinical)

Information regarding the metabolites of this compound formed in preclinical studies is not available in the public domain. The identification of metabolites is essential for understanding the routes of elimination and for identifying any potentially active or toxic byproducts.

Phase I Metabolic Reactions (e.g., oxidation, reduction, hydrolysis)

No specific Phase I metabolites of this compound have been described in the literature. Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more polar. For a compound with the chemical structure of this compound, potential Phase I metabolic pathways could include hydroxylation of aromatic rings, N-dealkylation, or oxidation of nitrogen-containing rings.

Phase II Metabolic Reactions (e.g., glucuronidation, sulfation)

There is no published data on the Phase II metabolism of this compound. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to further increase water solubility and facilitate excretion.

Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450 isoforms, UGTs)

The specific enzyme systems responsible for the biotransformation of this compound have not been publicly identified. To determine the enzymes involved, reaction phenotyping studies would be necessary. These studies typically use recombinant human cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferases (UGTs) to identify the specific isoforms responsible for the compound's metabolism.

Table 2: Representative Data Table for Enzyme Phenotyping (Hypothetical)

| Enzyme Family | Specific Isoform | Contribution to Metabolism (%) |

|---|---|---|

| Cytochrome P450 | CYP3A4 | Data not available |

| Cytochrome P450 | CYP2D6 | Data not available |

| Cytochrome P450 | CYP2C9 | Data not available |

| UGT | UGT1A1 | Data not available |

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the in vivo metabolite profiling or the metabolic interplay of the chemical compound “this compound”.

Extensive searches for preclinical data on the biotransformation, metabolic pathways, and specific interactions of this compound with endogenous lipid metabolism pathways did not yield any results for a compound with this identifier.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" as outlined in the request. The sections on "In Vivo Metabolite Profiling in Preclinical Animal Models (Mechanistic ADME)" and "Metabolic Interplay with Endogenous Lipid Metabolism Pathways" cannot be completed without available data on this specific compound.

General information on the role of Diacylglycerol Kinase (DGK) inhibitors in lipid metabolism is available, but this does not pertain specifically to "this compound" and therefore cannot be used to fulfill the request for information solely on this compound.

Potential Therapeutic and Research Applications of Dgk|a in 6 Mechanistic Basis

Mechanistic Rationale for Dgk|A-IN-6 in Cancer Research

The exploration of this compound in cancer research is grounded in the mechanistic understanding of DGKα's involvement in promoting malignant phenotypes. DGKα is frequently found to be highly expressed in various aggressive cancers, including melanoma, hepatocellular carcinoma, and glioblastoma, where it contributes to uncontrolled cell proliferation and survival wikipedia.orgfishersci.comuv.mx.

Role in Oncogenic Signaling Pathways

DGKα plays a significant role in several key signaling pathways that drive oncogenesis. By converting DAG to PA, DGKα effectively reduces the availability of DAG, a crucial second messenger required for the activation of numerous downstream signaling molecules, including members of the Protein Kinase C (PKC) family and components of the Ras-MAPK pathway guidetopharmacology.orgdovepress.cominvivochem.cn.

Studies have demonstrated that DGKα can promote the activation of Nuclear Factor-κB (NF-κB) in melanoma cells through a mechanism involving atypical PKCζ-mediated phosphorylation, thereby contributing to resistance to apoptosis fishersci.com. Furthermore, DGKα has been shown to enhance the progression of hepatocellular carcinoma by augmenting proliferative signaling via the Raf–MEK–ERK pathway fishersci.com. Investigations have also identified mTOR and Hypoxia-Inducible Factor-1α (HIF-1α) as important targets influenced by DGKα inhibition wikipedia.org. DGKα's regulatory effect on mTOR transcription is mediated through a unique cyclic AMP-dependent pathway wikipedia.org.

Inhibition of DGKα with compounds such as this compound is hypothesized to lead to an increase in intracellular DAG levels. This surge in DAG can potentially reactivate or enhance signaling through pathways like Ras-MAPK-AP-1 and PKCθ/NF-kB, which can influence critical cellular processes, including proliferation and survival invivochem.cn.

Contribution to Tumorigenesis Mechanisms

DGKα contributes to the mechanisms of tumorigenesis primarily by fostering cancer cell proliferation and inhibiting programmed cell death (apoptosis) wikipedia.orgfishersci.com. Its elevated expression levels in various malignancies are often correlated with more aggressive disease progression fishersci.com.

Preclinical studies utilizing DGKα inhibitors have provided mechanistic evidence of their anti-cancer effects, showing the induction of caspase-mediated apoptosis and a reduction in the viability of several cancer cell lines, including those derived from glioblastoma and melanoma uv.mxwikipedia.org. The observed sensitivity of cancer cells to DGKα inhibitors has been found to correlate positively with the expression levels of DGKα, suggesting that cancers with higher DGKα may be more susceptible to this therapeutic strategy uv.mx.

The induction of apoptosis and reduced viability following DGKα inhibition may be linked to altered levels of specific PA molecular species. For instance, studies in melanoma cells treated with DGKα inhibitors have shown an attenuation in the production of 32:0- and 34:0-PA species, suggesting that lower levels of these particular phospholipids (B1166683) may contribute to the observed cellular toxicity in cancer cells uv.mx.

Mechanistic Rationale for this compound in Immunomodulation

Diacylglycerol kinases, particularly the alpha and zeta isoforms (DGKα and DGKζ), are recognized as key regulators of T cell signaling and function wikipedia.orgdovepress.cominvivochem.cnuni-freiburg.de. Their pivotal role in modulating immune cell activity provides a strong mechanistic rationale for exploring this compound in immunomodulation, with significant implications for cancer immunotherapy.

Impact on T-Cell Receptor Signaling and Anergy

T cell activation is initiated by the interaction of the T-cell receptor (TCR) with peptide-MHC complexes presented on antigen-presenting cells, along with costimulatory signals synhet.comciteab.comwikipedia.org. This engagement triggers a cascade of intracellular events, including the generation of DAG, which is essential for activating downstream pathways necessary for T cell activation, proliferation, and differentiation dovepress.comsynhet.comwikipedia.org.

DGKα contributes to T cell anergy by reducing the levels of DAG, which is required for the activation of distal TCR signaling pathways, such as the Ras/ERK pathway wikipedia.orguni-freiburg.de. The ERK pathway is crucial for effector functions in cytotoxic T cells, including the process of degranulation necessary for killing target cells uni-freiburg.de.

Inhibition of DGKα and DGKζ can enhance DAG-mediated TCR signaling invivochem.cn. This potentiation of signaling is sufficient to overcome the inhibitory signals emanating from immune checkpoints like PD-1, which contribute to T cell exhaustion in the tumor microenvironment invivochem.cn. By increasing intracellular DAG concentrations, DGK inhibitors can help restore sufficient signaling to enable effector functions in T cells that are otherwise anergic or exhausted invivochem.cn.

Potential in Cancer Immunotherapy (Mechanistic Aspects)

The mechanistic understanding of DGKα's role in suppressing T cell function within the tumor microenvironment provides a compelling rationale for investigating DGKα inhibitors like this compound as potential cancer immunotherapeutics wikipedia.orgdovepress.cominvivochem.cnuni-freiburg.de.

The potential of these compounds in cancer immunotherapy stems from their ability to enhance T cell activity and bolster anti-tumor immune responses. By inhibiting DGKα, these agents can counteract the immunosuppressive mechanisms employed by tumors, including the induction of T cell anergy and exhaustion wikipedia.orginvivochem.cnuni-freiburg.de.

Research has demonstrated that DGK inhibition can enhance T cell-mediated immune responses lipidmaps.orgdovepress.com. For example, a DGKα inhibitor has been shown to significantly improve the anti-tumor efficacy of anti-PD-1 therapy by promoting the proliferation and enhancing the function of T cells lipidmaps.org. This observation suggests a potential for synergistic interactions between DGK inhibition and existing immune checkpoint blockade strategies, where DGK inhibition could help to revitalize T cells and overcome resistance mechanisms to therapies targeting pathways like PD-1/PD-L1 wikipedia.orgfishersci.comdovepress.comuni-freiburg.de.

The restoration of T cell function through the inhibition of DGKα can lead to improved recognition and elimination of cancer cells by the immune system wikipedia.orguni-freiburg.de. This is achieved by restoring the activity of critical downstream signaling pathways, such as the ERK pathway, which are vital for essential effector functions like cytotoxicity and the production of IFN-γ uni-freiburg.de.

Exploration of this compound in Other Disease Models (Mechanistic Insights)

Beyond their significant implications in cancer and immunomodulation, the broader roles of DGK enzymes in regulating lipid signaling suggest potential therapeutic relevance for inhibitors like this compound in other disease contexts.

Research involving DGK inhibition has provided mechanistic insights in the study of inflammatory diseases, such as asthma. Studies have indicated that inhibiting DGK can attenuate airway smooth muscle contraction and reduce inflammation guidetopharmacology.orguni.lunih.gov. The proposed mechanism involves altering the DAG:PA ratio, which leads to a negative feedback inhibition of Gq-PLC signaling uni.lu. Additionally, the increase in DAG levels resulting from DGK inhibition can activate a signaling cascade involving PKC, ERK1/2, COXII, and PGE2, which in turn potentiates PKA-mediated anti-mitogenic signaling in airway smooth muscle cells guidetopharmacology.orgnih.gov.

While the provided search results primarily focus on the roles of DGK inhibitors in cancer and immunology, the involvement of DGK enzymes in diverse signaling pathways related to lipid metabolism, inflammation, and cellular responses suggests potential mechanistic connections to a wider array of conditions. For instance, the capacity of DGK inhibitors to modulate inflammatory processes could hold relevance for other inflammatory or autoimmune disorders uni.lu. Further research is necessary to fully elucidate the mechanistic insights and potential applications of this compound in disease models beyond cancer and immunomodulation.

Based on the available scientific literature, it is not possible to generate a detailed article focusing solely on the chemical compound "this compound" structured around the provided outline with detailed research findings specific to this compound. A comprehensive search for "this compound" did not yield specific research data pertaining to its potential therapeutic applications in neurological or metabolic disorders, nor its use as a chemical probe.

The search results provide extensive information about the diacylglycerol kinase (DGK) enzyme family, including the specific isoforms DGKη and DGKδ, which are relevant to the potential applications mentioned in the outline. Research indicates a possible relationship between single nucleotide polymorphisms (SNPs) of the DGKH gene (encoding DGKη) and Bipolar Disorder (BPD), with DGKη-knockout mice exhibiting BPD mania-like phenotypes westlake.edu.cngenecards.orginvivochem.cnwikipedia.org. Similarly, DGKδ has been implicated in lipid metabolism and its dysregulation is associated with conditions like Type 2 Diabetes (T2D) and insulin (B600854) resistance westlake.edu.cnwikiwand.comnih.govnih.govinvivochem.cnresearchgate.net. DGKδ deficiency in mice has been shown to impair AMPK signaling and lipid metabolism nih.govinvivochem.cn.

Furthermore, the concept of DGK inhibitors and modulators as potential therapeutic targets and chemical probes for various diseases, including neurological and metabolic disorders, is discussed in the literature genecards.orgnih.govnih.gov. However, specific research findings detailing the properties, mechanisms, or applications of a compound explicitly named "this compound" within the scope of the provided outline were not found. While some DGK inhibitors with similar nomenclature (e.g., DGKα-IN-6, DGKζ-IN-6) were mentioned, information specific to "this compound" remains unavailable in the consulted sources.

Therefore, adhering strictly to the instruction to focus solely on the chemical compound "this compound" and to include detailed research findings specific to this compound within the provided outline, the article cannot be generated due to the lack of such specific information in the available scientific literature.

Future Research Directions and Unresolved Questions for Dgk|a in 6

Elucidation of Novel Binding Partners and Upstream Regulators of DGK-Mediated Activity

Understanding the intricate network of protein-protein interactions and regulatory mechanisms governing DGK activity is fundamental for precisely targeting these enzymes. While DGKs are known to act as a central switch between signaling pathways mediated by DAG and PA, the full spectrum of their binding partners and upstream regulators remains to be fully elucidated. physiology.orgmdpi.comresearchgate.net DGK activity is tightly controlled to maintain cellular homeostasis and refine cellular responses. mdpi.com For instance, DGKα and DGKζ are key regulators of T cell receptor signaling by metabolizing DAG generated by PLCγ1. mdpi.comresearchgate.net Further research is needed to identify novel proteins and signaling molecules that interact with specific DGK isoforms, influencing their localization, substrate specificity, and catalytic efficiency. Investigations into post-translational modifications that regulate DGK activity and the upstream signaling cascades that converge on DGKs will provide crucial insights into their context-dependent functions. Elucidating these interactions and regulatory mechanisms is essential for developing inhibitors like Dgk|A-IN-6 with improved specificity and predictable cellular effects.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Advancing the understanding of how DGK inhibitors, including compounds like this compound, exert their effects requires the development and utilization of more sophisticated in vitro and in vivo models. Current research often employs cell-based assays for initial screening and evaluation of inhibitor potency and selectivity. nih.govmdpi.comnih.govresearchgate.netnih.gov However, recapitulating the complexity of cellular environments and tissue-specific responses necessitates more advanced models. This includes the development of 3D cell culture systems, organoids, and co-culture models that better mimic the in vivo setting. scholaris.ca

In vivo studies using animal models (e.g., mice, zebrafish, C. elegans) have been instrumental in demonstrating the therapeutic potential of DGK inhibition in various diseases. nih.govmdpi.comnih.govscholaris.camdpi.comresearchgate.netliverpool.ac.ukresearchgate.net However, challenges remain in developing models that accurately reflect human disease pathology and predict clinical outcomes. Future efforts should focus on creating genetically engineered models with tissue-specific or inducible expression of DGK isoforms, as well as patient-derived xenograft models, to better evaluate the efficacy and mechanisms of action of DGK inhibitors like this compound in a more physiologically relevant context.

Exploring Isoform-Specific Roles and Redundancies within the DGK Family

A critical area of future research is the comprehensive understanding of the distinct biological roles and potential redundancies among the ten DGK isoforms. While some isoforms, such as DGKα and DGKζ, have been relatively well-characterized, particularly in T cell signaling and cancer, the functions of other isoforms are less understood. physiology.orgnih.govmdpi.comreactionbiology.commdpi.comnih.govresearchgate.netnih.govrsc.orgtandfonline.com The development of isoform-specific inhibitors is highly desirable because targeting individual isoforms may offer therapeutic benefits with reduced off-target effects compared to pan-DGK inhibitors. physiology.orgnih.govreactionbiology.com

Current commercially available DGK inhibitors often lack sufficient isoform selectivity, which can complicate the interpretation of experimental results and limit their therapeutic utility. physiology.orgmdpi.commdpi.comnih.govresearchgate.net For example, R59949 and R59022 are reported to be selective for type I DGK isozymes, especially DGKα, but also show activity against other isoforms and off-target effects. physiology.orgmdpi.comnih.gov Future research should focus on developing and utilizing highly selective inhibitors, ideally for each isoform, to dissect their individual contributions to various cellular processes and disease states. Exploring potential functional redundancies between isoforms and how their activities are coordinated within specific cellular contexts is also crucial for predicting the outcomes of DGK inhibition.

Integration of Omics Data (e.g., Lipidomics, Metabolomics) to Understand this compound Impact

The integration of high-throughput omics technologies, such as lipidomics and metabolomics, is essential for gaining a holistic understanding of the impact of DGK inhibition on cellular lipid profiles and metabolic pathways. DGKs directly influence the balance of DAG and PA, which are central to various lipid-mediated signaling and metabolic processes. physiology.orgreactionbiology.comresearchgate.net

Lipidomics can provide detailed insights into the changes in different DAG and PA species upon treatment with DGK inhibitors like this compound, revealing potential substrate specificities of targeted isoforms and downstream effects on lipid metabolism. researchgate.netmdpi.comliverpool.ac.ukrsc.orgdntb.gov.uaresearchgate.net Metabolomics can further delineate the broader metabolic consequences of altered DAG and PA levels, identifying affected pathways and potential biomarkers of inhibitor activity. mdpi.comliverpool.ac.ukdntb.gov.uaresearchgate.net Integrating these omics datasets with transcriptomics and proteomics will provide a comprehensive picture of the cellular response to DGK inhibition, facilitating the identification of key nodes and pathways affected by compounds like this compound.

Advancements in Computational Methodologies for this compound Research

Computational methodologies play an increasingly vital role in the discovery, design, and characterization of DGK inhibitors. Techniques such as virtual screening, molecular docking, and molecular dynamics simulations are valuable tools for identifying potential DGK binding sites, predicting inhibitor binding affinities, and understanding the dynamic interactions between inhibitors and DGK isoforms. mdpi.comresearchgate.netvaddc.orgscialert.net

Future research should leverage advancements in computational power and algorithms to improve the accuracy and efficiency of these methods. This includes developing more refined protein structures, incorporating membrane environments into simulations, and improving scoring functions for predicting binding free energies. researchgate.netscialert.net Computational approaches can also be used to design novel inhibitor scaffolds, optimize existing compounds for improved potency and selectivity, and predict potential off-target interactions. mdpi.commdpi.comtandfonline.com The application of artificial intelligence and machine learning algorithms to analyze large biological datasets can further accelerate the identification of potential DGK targets and the design of next-generation inhibitors relevant to compounds like this compound. google.com

Strategic Approaches for Next-Generation this compound Analogues with Enhanced Specificity or Novel Mechanisms

The development of next-generation DGK inhibitors with enhanced specificity, potency, and favorable pharmacokinetic properties is a major goal in the field. While existing inhibitors have provided valuable tools for research, many suffer from limitations such as off-target effects, poor solubility, and limited in vivo efficacy. physiology.orgmdpi.commdpi.comnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What is the mechanism of action of DGKα-IN-6, and how does its IC50 value (1.377 nM) influence experimental design?

- Methodological Answer : DGKα-IN-6 inhibits diacylglycerol kinase alpha (DGKα), an enzyme critical in lipid signaling. To validate its mechanism, researchers should employ kinase activity assays (e.g., ADP-Glo™ kinase assays) under standardized conditions (pH 7.4, 37°C) and compare inhibition against other DGK isoforms to confirm specificity. The IC50 value necessitates dose-response curves with at least five concentrations to ensure statistical robustness. Include negative controls (e.g., solvent-only) and replicate experiments (n ≥ 3) to minimize variability .

Q. How can researchers validate the specificity of DGKα-IN-6 for DGKα over other kinase isoforms?

- Methodological Answer : Use competitive binding assays with recombinant DGK isoforms (e.g., DGKβ, DGKγ) and measure inhibition kinetics via surface plasmon resonance (SPR) or fluorescence polarization. Cross-reactivity analysis should include unrelated kinases (e.g., PKA, PKC) to rule off-target effects. Data should be normalized to baseline activity and analyzed using ANOVA with post-hoc tests to identify significant differences (p < 0.05) .

Q. What in vitro models are optimal for studying DGKα-IN-6’s impact on T-cell signaling pathways?

- Methodological Answer : Jurkat T-cell lines or primary human T-cells are preferred. Stimulate cells with anti-CD3/CD28 antibodies to activate DGKα-dependent pathways. Measure downstream markers (e.g., RasGRP1 activation, IL-2 production) via Western blot or ELISA. Include DGKα-knockout cells as a control to isolate compound-specific effects .

Advanced Research Questions

Q. How should researchers address contradictory data on DGKα-IN-6’s cellular effects in lipid-rich vs. lipid-poor experimental models?

- Methodological Answer : Contradictions may arise from lipid microenvironments altering compound bioavailability. Use lipidomics (LC-MS/MS) to quantify local diacylglycerol (DAG) levels in each model. Design experiments with matched lipid compositions or employ lipid-depletion protocols (e.g., cyclodextrin treatment) to standardize conditions. Apply multivariate regression to isolate lipid content as a variable .

Q. What statistical frameworks are recommended for analyzing DGKα-IN-6’s dose-dependent effects in heterogeneous cell populations?

- Methodological Answer : Mixed-effects models (e.g., linear or logistic regression with random intercepts) account for inter-cell variability. Use bootstrapping to estimate confidence intervals for IC50 values. For single-cell data (e.g., flow cytometry), apply cluster analysis (t-SNE or UMAP) to identify subpopulations with divergent responses .

Q. How can researchers ensure reproducibility of DGKα-IN-6’s effects across independent laboratories?

- Methodological Answer : Adopt the ARRIVE guidelines for preclinical studies. Share detailed protocols via platforms like protocols.io , including batch numbers of reagents and equipment calibration records. Conduct inter-lab validation studies with blinded sample analysis and harmonized data pipelines (e.g., standardized CSV templates). Report effect sizes with 95% CIs instead of p-values to enhance transparency .

Q. What strategies mitigate confounding factors in DGKα-IN-6’s in vivo pharmacokinetic studies?

- Methodological Answer : Use stable isotope-labeled DGKα-IN-6 (e.g., deuterated analogs) as internal standards in LC-MS/MS to control for matrix effects. Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Include sham-treated controls and monitor metabolites via high-resolution mass spectrometry to distinguish compound degradation from biological effects .

Key Methodological Considerations